molecular formula C18H16ClN3O2 B6694816 N-[1-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl]-1,3-dihydro-2-benzofuran-5-amine

N-[1-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl]-1,3-dihydro-2-benzofuran-5-amine

Cat. No.: B6694816
M. Wt: 341.8 g/mol
InChI Key: ZIHMVFHZQROSNP-UHFFFAOYSA-N
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Description

N-[1-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl]-1,3-dihydro-2-benzofuran-5-amine is a complex organic compound that features a benzofuran core, an oxadiazole ring, and a chlorophenyl group

Properties

IUPAC Name

N-[1-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl]-1,3-dihydro-2-benzofuran-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3O2/c1-11(20-16-7-4-13-9-23-10-14(13)8-16)18-21-17(22-24-18)12-2-5-15(19)6-3-12/h2-8,11,20H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIHMVFHZQROSNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC(=NO1)C2=CC=C(C=C2)Cl)NC3=CC4=C(COC4)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl]-1,3-dihydro-2-benzofuran-5-amine typically involves multiple steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides and carboxylic acids under dehydrating conditions.

    Attachment of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction.

    Formation of the Benzofuran Core: The benzofuran core is synthesized through a cyclization reaction involving phenols and aldehydes under acidic conditions.

    Final Coupling: The final step involves coupling the oxadiazole intermediate with the benzofuran derivative under basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran core.

    Reduction: Reduction reactions can occur at the oxadiazole ring.

    Substitution: The chlorophenyl group can participate in various substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Oxidized derivatives of the benzofuran core.

    Reduction: Reduced forms of the oxadiazole ring.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[1-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl]-1,3-dihydro-2-benzofuran-5-amine has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, antiviral, and anticancer agent.

    Material Science: The compound’s unique structure makes it a candidate for use in organic electronics and photonics.

    Biological Studies: It is used in studies related to enzyme inhibition and receptor binding due to its complex structure.

Mechanism of Action

The mechanism of action of N-[1-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl]-1,3-dihydro-2-benzofuran-5-amine involves interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes or receptors involved in inflammatory pathways or cancer cell proliferation.

    Pathways Involved: It can modulate signaling pathways such as the NF-κB pathway in inflammation or the PI3K/Akt pathway in cancer.

Comparison with Similar Compounds

Similar Compounds

    Indole Derivatives: Compounds like indole-3-carbinol share structural similarities and biological activities.

    Benzofuran Derivatives: Other benzofuran derivatives are also studied for their medicinal properties.

    Oxadiazole Derivatives: Similar oxadiazole compounds are known for their antimicrobial and anticancer activities.

Uniqueness

N-[1-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl]-1,3-dihydro-2-benzofuran-5-amine is unique due to the combination of its structural motifs, which confer a distinct set of chemical and biological properties not found in simpler analogs.

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